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molecular formula C7H6ClN5O B8617716 N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide

N-(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide

Cat. No. B8617716
M. Wt: 211.61 g/mol
InChI Key: LYWGMZYNPZKUIG-UHFFFAOYSA-N
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Patent
US09321777B2

Procedure details

0.11 cm3 of acetic anhydride is added to a mixture of 202 mg of 3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-amine in 5 cm3 of pyridine at 0° C. The temperature is allowed to rise to 20° C. over 6 h, then 0.05 cm3 of acetic anhydride is again added and stirring is maintained for 24 h. The precipitate formed is spin-filter-dried and then washed with ethyl ether and pentane. This solid is purified by chromatography on Biotage Quad 12/25 (KP-SIL, 60 A; 32-63 μM), elution being carried out with a gradient of dichloromethane/methanol of 100/0 to 90/10. 41 mg of N-(3-chloro[1,2,4]triazolo[4,3-b]pyridazin-6-yl)acetamide are thus obtained in the form of a white powder, the characteristics of which are as follows:
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.05 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Cl:8][C:9]1[N:13]2[N:14]=[C:15]([NH2:18])[CH:16]=[CH:17][C:12]2=[N:11][N:10]=1>N1C=CC=CC=1>[Cl:8][C:9]1[N:13]2[N:14]=[C:15]([NH:18][C:5](=[O:7])[CH3:6])[CH:16]=[CH:17][C:12]2=[N:11][N:10]=1

Inputs

Step One
Name
Quantity
0.11 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
202 mg
Type
reactant
Smiles
ClC1=NN=C2N1N=C(C=C2)N
Name
Quantity
5 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0.05 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is spin-filter-dried
WASH
Type
WASH
Details
washed with ethyl ether and pentane
CUSTOM
Type
CUSTOM
Details
This solid is purified by chromatography on Biotage Quad 12/25 (KP-SIL, 60 A
WASH
Type
WASH
Details
32-63 μM), elution

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClC1=NN=C2N1N=C(C=C2)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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